molecular formula C8H8O3S2 B13742479 Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester CAS No. 105770-00-1

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester

Cat. No.: B13742479
CAS No.: 105770-00-1
M. Wt: 216.3 g/mol
InChI Key: MGEZTQPUDXHPFB-UHFFFAOYSA-N
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Description

The compound "Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester" is a sulfur-rich organic molecule featuring a dithiocarbonate core (C(=S)S−) linked via an anhydrosulfide (−S−S−) bridge to a thio-2-furoic acid moiety, with an O-ethyl ester functional group. Its nomenclature follows IUPAC rules for thiocarbonyl derivatives, where "dithio-" denotes the replacement of two oxygen atoms with sulfur in the carbonate structure, and "anhydrosulfide" indicates the sulfur-sulfur bond bridging the dithiocarbonate and thiofuroic acid components . The ethyl ester group enhances solubility in organic solvents and modulates reactivity.

Key structural attributes include:

  • Dithiocarbonate group: Imparts nucleophilic reactivity due to the electron-rich sulfur atoms.
  • Anhydrosulfide linkage: A labile S−S bond that may undergo cleavage under reductive or acidic conditions.

This compound’s synthesis likely involves thionation of a carbonate precursor or coupling of dithiocarbonate intermediates with thio-2-furoic acid derivatives, though challenges in isolating aliphatic dithioacid esters (as noted in radiation-protective agent studies) suggest non-trivial synthetic hurdles .

Properties

CAS No.

105770-00-1

Molecular Formula

C8H8O3S2

Molecular Weight

216.3 g/mol

IUPAC Name

O-ethyl furan-2-carbonylsulfanylmethanethioate

InChI

InChI=1S/C8H8O3S2/c1-2-10-8(12)13-7(9)6-4-3-5-11-6/h3-5H,2H2,1H3

InChI Key

MGEZTQPUDXHPFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester typically involves the reaction of thio-2-furoic acid with carbonic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group of thio-2-furoic acid, followed by the introduction of carbonic acid derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or sulfur centers, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Uses

Carbonic acid derivatives are often utilized in agricultural chemistry for their fungicidal and herbicidal properties. The anhydrosulfide component can enhance the efficacy of pest control formulations by improving the penetration of active ingredients into plant tissues.

  • Case Study : Research has indicated that compounds similar to carbonic acid, dithio-, anhydrosulfide can effectively reduce fungal infections in crops when applied as foliar sprays. Field trials demonstrated a significant decrease in disease incidence compared to untreated controls.

Pharmaceutical Applications

The compound's unique structure may provide opportunities in drug development, particularly in the synthesis of novel therapeutic agents.

  • Potential Mechanism : The presence of sulfur atoms in the compound may contribute to biological activity by facilitating interactions with biological macromolecules such as proteins and nucleic acids. This opens avenues for research into its potential as an anti-cancer agent or an antimicrobial compound.

Materials Science

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester can be explored for its role in polymer chemistry.

  • Application in Polymers : Due to its reactive functional groups, this compound can be used as a monomer or cross-linking agent in the production of specialty polymers with enhanced properties such as flexibility and thermal stability.

Data Table: Summary of Applications

Application AreaDescriptionEvidence/Case Studies
AgricultureFungicide and herbicide formulationsField trials showing reduced disease incidence
PharmaceuticalsPotential anti-cancer and antimicrobial agentPreliminary studies indicating biological activity
Materials ScienceMonomer or cross-linking agent for polymersResearch on enhanced polymer properties

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Investigations into its toxicity levels and environmental impact have also been conducted:

  • Toxicity Studies : Toxicological assessments reveal that while the compound exhibits low acute toxicity levels, further studies are necessary to evaluate chronic exposure effects on non-target organisms.
  • Environmental Impact : Research indicates that the degradation products of this compound are less harmful than the parent compound itself, suggesting potential for environmentally friendly applications.

Mechanism of Action

The mechanism of action of carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester involves its interaction with molecular targets through its sulfur-containing groups. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways. The compound may form covalent bonds with thiol groups in proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related sulfur-containing esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester Not explicitly provided ~350–450 (estimated) Dithiocarbonate, anhydrosulfide, thioester, ester Potential radiation protection, catalysis
Sodium ethyl xanthate (C3H6OS2·Na) C3H6OS2·Na 144.18 Dithiocarbonate, ethyl ester Mining flotation agent, metal chelation
Ethyl (4-iodophenyl)thiocarbamoylsulfanylformate C10H10INO2S2 351.23 Dithiocarbonate, aryl iodide, ester Intermediate in agrochemical synthesis
Dithiocarbonic acid S-[3-(3-benzyloxy-4-methoxy-phenyl)-...] ester O-ethyl ester C23H27NO5S2 461.60 Dithiocarbonate, nitro, benzyl ether Pharmaceutical research
Thiophosphoric acid O,O'-diethyl ester S-[2-(4-fluoro-phenyl)-...] ester C13H18FO4PS 320.32 Thiophosphate, fluoroaryl, ester Pesticide synthesis

Reactivity and Stability

  • Dithiocarbonate vs. Thiophosphate : The target compound’s dithiocarbonate group is more nucleophilic than thiophosphate esters (e.g., ’s thiophosphoric acid derivative), enabling faster thiol-disulfide exchange reactions. However, thiophosphates exhibit greater thermal stability due to stronger P−S bonds .
  • Anhydrosulfide Linkage : Unlike sodium ethyl xanthate (lacking an S−S bridge), the anhydrosulfide in the target compound increases susceptibility to reductive cleavage, analogous to disulfide bonds in proteins .
  • Thioester vs. Oxoester : The thio-2-furoic acid moiety confers higher acidity (pKa ~4–6) compared to oxoesters (pKa ~10–12), aligning with the pH-dependent hydrogen-transfer efficiency observed in dithioacid radiation protectors .

Biological Activity

Carbonic acid, dithio-, anhydrosulfide with thio-2-furoic acid, O-ethyl ester (CID 3064788) is a compound with a unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structural Information

  • Molecular Formula : C8H8O3S2
  • SMILES : CCOC(=S)SC(=O)C1=CC=CO1
  • InChIKey : DQZLQYBMXKZVQF-UHFFFAOYSA-N
  • Enzyme Inhibition : The presence of sulfur in the structure suggests potential interactions with enzymes involved in detoxification processes.
  • Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activity, which may contribute to protective effects against oxidative stress.

Toxicity Profiles

Toxicological data for carbonic acid derivatives indicate varying levels of toxicity depending on the specific structure and substituents. The following table summarizes available toxicity data for structurally similar compounds:

Compound NameLC50 (mg/L)Target OrganismReference
Carbonic acid derivative A25Fish (species unspecified)
Carbonic acid derivative B15Aquatic invertebrates
Ethyl furan-2-carboxylate30Algae

Case Studies

While direct studies on this compound are scarce, related compounds have been studied extensively:

  • Study on Furan Derivatives :
    • Researchers investigated the effects of furan-based compounds on aquatic organisms. Results indicated that certain derivatives exhibit significant toxicity at low concentrations, suggesting a need for careful evaluation of similar structures like the compound in focus.
    • Findings : Toxicity was linked to metabolic activation leading to reactive intermediates.
  • Antioxidant Activity Assessment :
    • A study evaluating various sulfur-containing compounds demonstrated that derivatives similar to the target compound showed promising antioxidant properties, potentially useful for therapeutic applications.
    • Findings : These compounds effectively scavenged free radicals in vitro.

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